molecular formula C7H16BrNOS B167240 Acetylthiocholine bromide CAS No. 25025-59-6

Acetylthiocholine bromide

Cat. No.: B167240
CAS No.: 25025-59-6
M. Wt: 242.18 g/mol
InChI Key: HQAPREJURVMGMB-UHFFFAOYSA-M
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Description

Acetylthiocholine bromide is a chemical compound widely used in biochemical research, particularly as a substrate for the enzyme acetylcholinesterase. It is a derivative of acetylcholine, a neurotransmitter, and is often employed in assays to measure acetylcholinesterase activity. The compound is known for its role in studying enzyme kinetics and inhibitor screening.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylthiocholine bromide can be synthesized by reacting acetyl chloride with thiocholine in the presence of a base. The reaction typically involves the following steps:

  • Thiocholine is prepared by reacting 2-mercaptoethanol with trimethylamine.
  • Acetyl chloride is then added to the thiocholine solution under controlled conditions to form acetylthiocholine.
  • The product is purified and converted to its bromide salt form by reacting with hydrobromic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Acetylthiocholine bromide primarily undergoes hydrolysis reactions catalyzed by acetylcholinesterase. The hydrolysis results in the formation of thiocholine and acetate.

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by acetylcholinesterase, typically in a buffered aqueous solution at physiological pH.

    Oxidation: Thiocholine, a product of hydrolysis, can undergo oxidation to form disulfides.

Major Products Formed:

    Thiocholine: Formed from the hydrolysis of acetylthiocholine.

    Acetate: Another product of the hydrolysis reaction.

Scientific Research Applications

Acetylthiocholine bromide is extensively used in scientific research due to its role as a substrate for acetylcholinesterase. Some of its applications include:

    Enzyme Kinetics: Used to study the catalytic activity of acetylcholinesterase and other cholinesterases.

    Inhibitor Screening: Employed in assays to screen for potential inhibitors of acetylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

    Neurobiology: Helps in understanding the mechanisms of neurotransmission and the role of acetylcholine in the nervous system.

    Pharmacology: Used in the development and testing of drugs that target cholinergic systems.

Comparison with Similar Compounds

    Acetylcholine: The natural neurotransmitter that acetylthiocholine bromide mimics.

    Butyrylthiocholine: Another substrate for cholinesterases, used in similar assays.

    Propionylthiocholine: A related compound with a similar structure and function.

Uniqueness: this compound is unique due to its specific use in acetylcholinesterase assays. Its structure allows for easy hydrolysis by the enzyme, making it an ideal substrate for studying enzyme kinetics and screening inhibitors. Compared to acetylcholine, this compound is more stable and easier to handle in laboratory settings.

Properties

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAPREJURVMGMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947886
Record name 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25025-59-6
Record name Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25025-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylthioethyltrimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025025596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylsulfanyl)-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetylthioethyltrimethylammonium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Acetylthiocholine bromide and its downstream effects?

A1: this compound is not a drug and does not have inherent therapeutic effects. Instead, it serves as a substrate for the enzyme acetylcholinesterase (AChE). AChE typically breaks down the neurotransmitter acetylcholine (ACh), terminating its action in the synapse. When this compound is present, AChE hydrolyzes it, producing thiocholine and acetic acid. This reaction can be monitored to measure AChE activity [, ].

Q2: How does the structure of this compound relate to its activity?

A2: While this compound itself is not a drug, understanding its structure-activity relationship is crucial for developing AChE inhibitors. Research comparing phencyclidine (PCP) and its metabolites with N-allyl-N-normetazocine (SKF 10047) as AChE inhibitors provides insights into structural features important for this activity []. Although the exact mechanism by which this compound interacts with AChE is not detailed in the provided abstracts, studies like these contribute to a broader understanding of AChE inhibition.

Q3: How does the solvent environment impact the properties of this compound?

A3: The behavior of this compound in solution is influenced by the solvent. Studies have explored its conductance in various solvents, revealing insights into ion-pair association. For instance, research shows that the association constant (KA) of acetylcholine and Acetylthiocholine bromides in aqueous and non-aqueous solvents is influenced by the cation's solvation and crystallographic radius []. Further research investigated the conductance of this compound specifically in n-propanol-water mixtures at 25°C []. This type of research helps understand how solvent properties affect the compound's behavior in solution.

Q4: Are there analytical techniques to study this compound's interaction with acetylcholinesterase?

A4: Yes, a modified Ellman's reaction with continuous flow can be used to study the interaction of this compound with AChE in a biologically relevant environment like rat brain slices []. This method allows researchers to measure the inhibition rate of cerebral AChE by organophosphates or the reactivation rate by oximes. The use of this compound as a substrate in this method provides a sensitive way to analyze AChE activity in various experimental settings.

Q5: What are the implications of using this compound in studying venom?

A5: this compound has been used to study the characteristics of cholinesterase present in the venom of the Central Asian cobra []. This suggests its utility as a tool for investigating the enzymatic activity of various toxins and venoms, contributing to the development of potential antidotes or treatments for venomous bites.

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